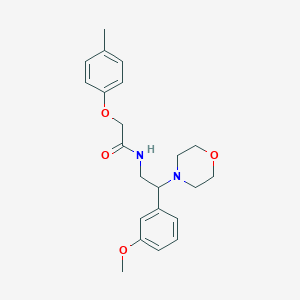

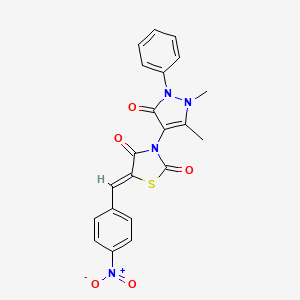

![molecular formula C15H14N2O B2905394 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine CAS No. 202202-62-8](/img/structure/B2905394.png)

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine

Overview

Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are considered as privileged structures because of their occurrence in many natural products . The 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is a derivative of this class.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . A new series of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine with different substituents on C-3 of the central ring was reported . The designed compounds were synthesized through two-step reactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction mechanisms include the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Scientific Research Applications

Fluorescent Styryl Dyes Synthesis

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine derivatives have been explored in the synthesis of novel fluorescent styryl dyes. These dyes, based on the imidazo[1,2-a]pyridinium chromophore, demonstrate spectral-fluorescent properties, especially when interacting with nucleic acids and proteins. A specific study synthesized various styryl dyes using imidazo[1,2-a]pyridinium systems and examined their spectral-luminescent properties (Kovalska et al., 2006).

Crystal Structure Analysis

Studies on the crystal structure of imidazo[1,2-a]pyridine derivatives, including those similar to this compound, have contributed to understanding their molecular configurations and potential interactions. For example, research on imidazo[1,2-a]pyridine derivatives, focusing on their crystal structure and Hirshfeld surface analysis, provides insights into the structural properties of these compounds (Dhanalakshmi et al., 2018).

Antisecretory and Cytoprotective Properties

Research into substituted imidazo[1,2-a]pyridines has revealed their potential as antiulcer agents. These compounds exhibit both gastric antisecretory and cytoprotective properties. One study identified specific substituted imidazo[1,2-a]pyridines with promising profiles for further development and clinical evaluation (Kaminski et al., 1985).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds, including variants of this compound, have been explored for their anticholinesterase potential. They have been identified as clinically important in treatments of heart and circulatory failures. A study synthesizing and analyzing a series of imidazo[1,2-a]pyridine-based derivatives revealed their potential as acetylcholinesterase (AChE) inhibitors, highlighting the importance of structural features for bioactivity (Kwong et al., 2019).

Breast Cancer Chemotherapy

Novel selenylated imidazo[1,2-a]pyridines have been synthesized and evaluated for their effectiveness in breast cancer chemotherapy. These compounds, including variants of this compound, showed promising cytotoxicity against breast cancer cells and induced cell death by apoptosis. This research highlights the potential of imidazo[1,2-a]pyridine derivatives in cancer treatment (Almeida et al., 2018).

Safety and Hazards

While specific safety and hazards information for 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, have been shown to target essential, conserved cellular processes .

Mode of Action

Related imidazo[1,2-a]pyridines have been shown to cause reactive oxygen species (ros)-induced oxidative damage . This suggests that our compound might interact with its targets to induce oxidative stress, leading to cellular damage.

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridines can affect mitochondrial functions and cause nuclear dna damage . This implies that our compound might interfere with energy production and genetic material in cells, affecting various downstream processes.

Result of Action

Related imidazo[1,2-a]pyridines have been shown to inhibit the growth of certain organisms in a dose-dependent manner . This suggests that our compound might have similar inhibitory effects.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have been found to have potent anticancer activity . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazo[1,2-a]pyridine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some imidazo[1,2-a]pyridine derivatives have been found to have long-lasting inhibitory effects on certain parasites in vitro .

Dosage Effects in Animal Models

The effects of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine at different dosages in animal models have not been reported. Some imidazo[1,2-a]pyridine derivatives have shown potent activity against certain parasites in vitro .

Metabolic Pathways

Imidazo[1,2-a]pyridines can be synthesized through various strategies, such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Transport and Distribution

Some imidazo[1,2-a]pyridine derivatives have been found to have potent activity against certain parasites, suggesting that they can be transported into cells and exert their effects .

Subcellular Localization

Some imidazo[1,2-a]pyridine derivatives have been found to have potent activity against certain parasites, suggesting that they can localize to specific compartments or organelles within cells .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-18-13-8-6-12(7-9-13)14-11-17-10-4-3-5-15(17)16-14/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAXYFPYNGSSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323639 | |

| Record name | 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

202202-62-8 | |

| Record name | 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

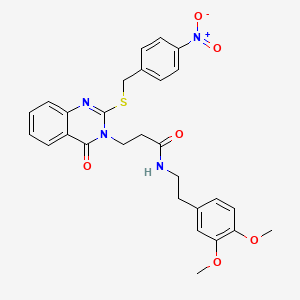

![N-{4-[(phenylsulfanyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2905317.png)

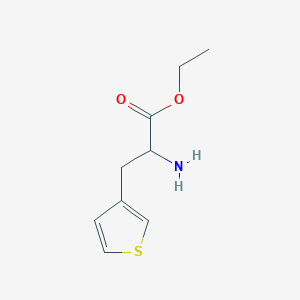

![2-{1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl] piperidin-4-yl}acetic acid](/img/structure/B2905318.png)

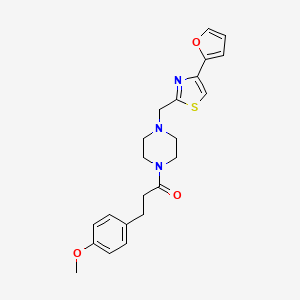

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate](/img/structure/B2905325.png)

![N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2905327.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2905329.png)

![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2905330.png)